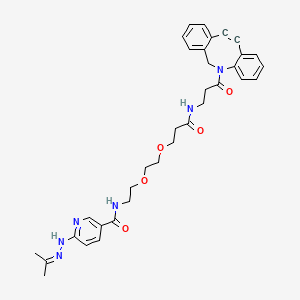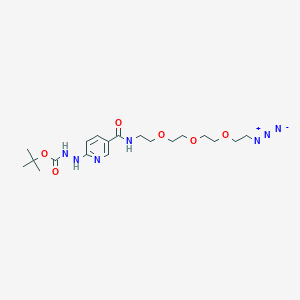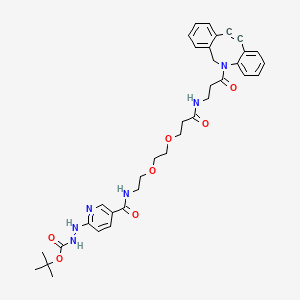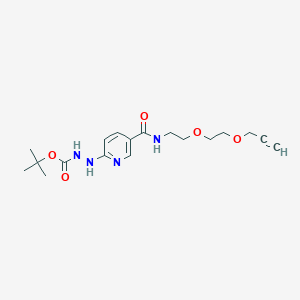
Boc-HyNic-PEG2-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-HyNic-PEG2-alkyne is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG2-alkyne involves multiple steps The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupFinally, the alkyne group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Boc-HyNic-PEG2-alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form triazole linkages.
Substitution Reactions: The HyNic moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Substitution Reactions: These reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Substituted HyNic Derivatives: Formed during substitution reactions.
Scientific Research Applications
Boc-HyNic-PEG2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation
Biology: Facilitates the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Used in drug discovery and development, particularly in the design of targeted therapies for various diseases.
Industry: Employed in the production of bioconjugates and functionalized materials for various applications.
Mechanism of Action
Boc-HyNic-PEG2-alkyne exerts its effects through the formation of triazole linkages via click chemistry reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, resulting in the formation of stable triazole linkages. This mechanism allows for the selective and efficient conjugation of various molecules, facilitating the development of PROTACs and other functionalized materials .
Comparison with Similar Compounds
Similar Compounds
Boc-HyNic-PEG4-alkyne: Similar to Boc-HyNic-PEG2-alkyne but with a longer PEG chain.
Boc-HyNic-PEG8-alkyne: Contains an even longer PEG chain, providing greater flexibility and solubility.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. This compound is particularly useful in the synthesis of PROTACs, where the PEG chain length can significantly impact the efficacy and selectivity of the resulting molecules .
Properties
IUPAC Name |
tert-butyl N-[[5-[2-(2-prop-2-ynoxyethoxy)ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWYBZNVKICDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
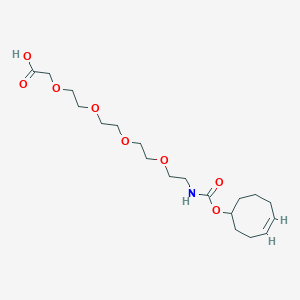
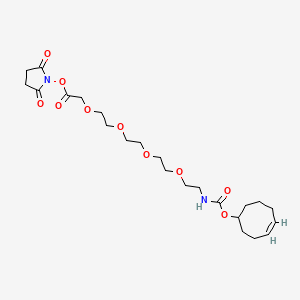

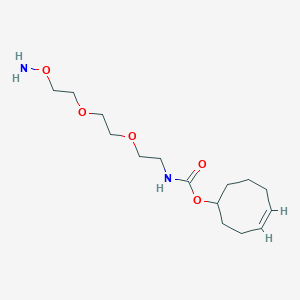
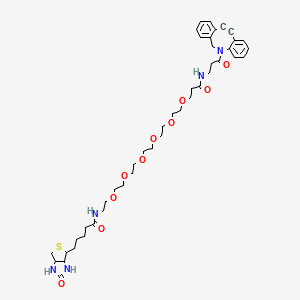

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
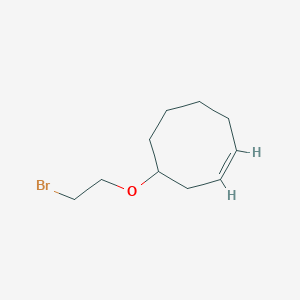
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
